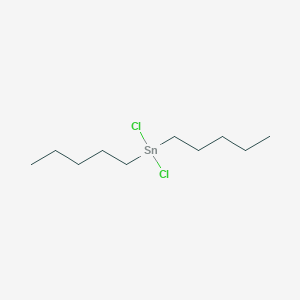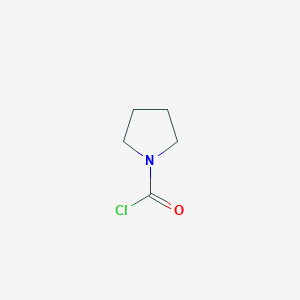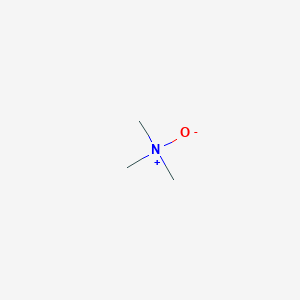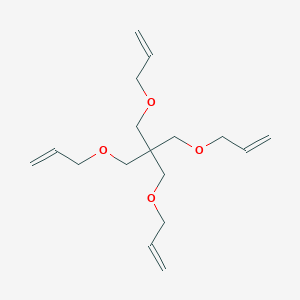
Dipentyltin dichloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of organotin compounds like dipentyltin dichloride involves reactions that introduce organyl groups (in this case, pentyl groups) to tin atoms. The synthesis and characterization of diphenyltin(IV) complexes, for example, illustrate the methods used to prepare and analyze organotin compounds. These processes typically involve the reaction of tin(IV) precursors with organic ligands or the direct organylation of tin halides under controlled conditions (Tian et al., 2006).
Molecular Structure Analysis
Organotin compounds exhibit a variety of molecular geometries, influenced by the nature of the substituents and the coordination environment. Studies on diphenyltin dichloride adducts with heterocyclic bases reveal tetrahedral or distorted octahedral structures, depending on the ligands involved. These structures are determined using techniques like X-ray diffraction and Mossbauer spectroscopy, offering insights into the coordination chemistry of tin (Dey et al., 1993).
Chemical Reactions and Properties
Organotin compounds participate in a wide range of chemical reactions, including complex formation, redox reactions, and interactions with biological molecules. The reactivity is often influenced by the organotin compound's molecular structure and electronic configuration. For example, the reaction between diphenyltin dichloride and thiosemicarbazide underlines the ability of organotin compounds to form stable complexes with diverse ligands, which can have biological activity (Teoh et al., 1997).
Physical Properties Analysis
The physical properties of organotin compounds, such as solubility, melting point, and molecular geometry, are crucial for their application in material science and chemistry. Investigations into these properties involve spectroscopic techniques and computational studies, providing a deeper understanding of the compounds' behavior in different environments. For instance, studies on the crystal and molecular structures of diimine adducts of diphenyltin dichloride offer valuable data on the compounds' solid-state properties and potential applications (Cox & Tiekink, 1995).
Chemical Properties Analysis
The chemical properties of organotin compounds, including reactivity, stability, and coordination behavior, are central to their use in catalysis, materials science, and organic synthesis. Detailed analyses of these properties facilitate the design of new compounds with tailored functionalities. For example, the study of diethyltin(IV) derivatives of dipeptides reveals how the organotin moiety influences the compounds' reactivity and interaction with biological molecules, highlighting the potential for biomedical applications (Vornefeld et al., 1992).
Propriétés
IUPAC Name |
dichloro(dipentyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11.2ClH.Sn/c2*1-3-5-4-2;;;/h2*1,3-5H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUPLUPXYGDCQP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149738 | |
| Record name | Dipentyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyltin dichloride | |
CAS RN |
1118-42-9 | |
| Record name | Dichlorodipentylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentyltin dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipentyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPENTYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11BL831DPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















